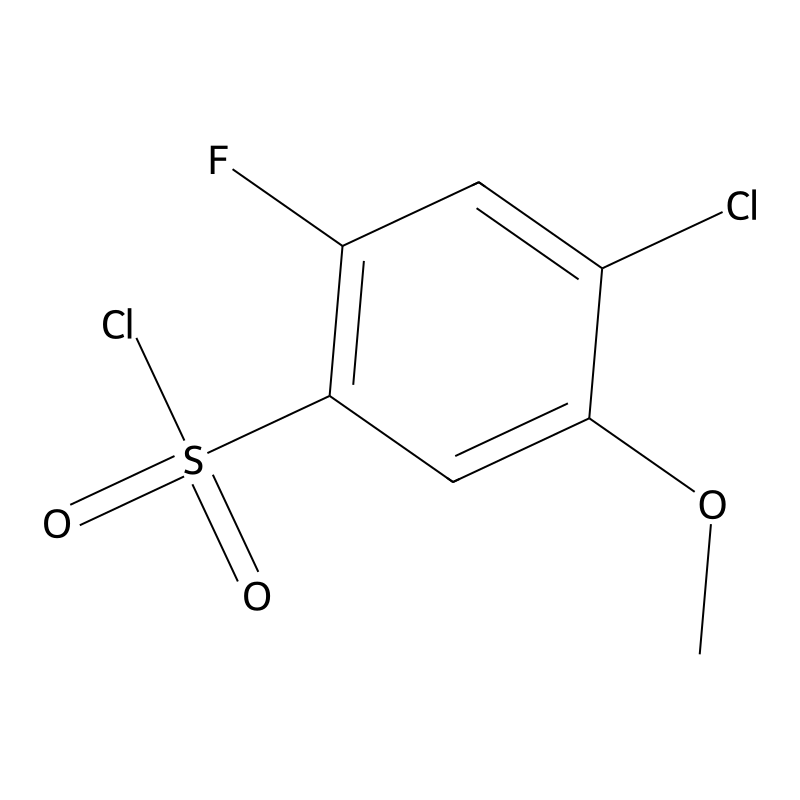

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 259.08 g/mol. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity due to the presence of the sulfonyl chloride group. The unique structure includes a benzene ring substituted with a chlorine atom at the para position, a fluorine atom at the ortho position, and a methoxy group at the meta position. These substituents enhance its reactivity and make it a valuable reagent in organic synthesis and chemical research .

- Nucleophilic Substitution: The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, resulting in the formation of sulfonamide or sulfonate derivatives.

- Coupling Reactions: It can act as a sulfonylating agent in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

- Reactivity with Nucleophiles: The compound readily reacts with amines and alcohols, leading to the formation of sulfonamides and sulfonates, respectively .

The synthesis of 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride typically involves:

- Sulfonylation Reaction: The compound is synthesized by reacting 4-chloro-2-fluoro-5-methoxybenzene with chlorosulfonic acid or sulfuryl chloride.

- Reaction Conditions: This reaction is usually conducted in an inert solvent like dichloromethane or chloroform under controlled temperatures to prevent product decomposition.

- Industrial Production: In industrial settings, continuous flow processes may be employed to ensure consistent quality and yield, utilizing automated reactors and precise control over reaction parameters .

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride has several applications across various fields:

- Organic Synthesis: It is widely used as a reagent for synthesizing sulfonamide and sulfonate derivatives.

- Biological Research: The compound aids in modifying biological molecules, facilitating studies on enzyme mechanisms and protein functions.

- Industrial Uses: It finds applications in producing specialty chemicals, polymers, and coatings .

Interaction studies involving 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride focus on its reactivity with nucleophiles. Its electrophilic nature allows it to form strong covalent bonds with various nucleophilic species, which can be explored in biochemical assays to understand its effects on biological systems. Further research could elucidate its interactions with specific enzymes or proteins .

Several compounds share structural similarities with 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Chloro-2-fluorobenzenesulfonyl chloride | 1214334-01-6 | 0.80 |

| 4-Fluoro-2-methylbenzenesulfonyl chloride | 2905-21-7 | 0.79 |

| 2-Fluoro-5-methylbenzenesulfonyl chloride | 26120-86-5 | 0.79 |

| 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | 67475-55-2 | 0.88 |

| 3,4-Dimethoxybenzenesulfonyl chloride | 23095-31-0 | 0.80 |

Uniqueness

The uniqueness of 4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride lies in its combination of chloro and fluoro substituents along with a methoxy group. This combination enhances its reactivity and selectivity in